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molecular formula C8H5BrClN3O B8659440 3-Bromo-5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

3-Bromo-5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No. B8659440
M. Wt: 274.50 g/mol
InChI Key: OASDMZHJQIWLLJ-UHFFFAOYSA-N
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Patent
US08026262B2

Procedure details

A suspension of 5-bromo-N′-(chloroacetyl)-3-pyridinecarbohydrazide (3.65 g, 12.48 mmol) in POCl3 (20 mL) was heated at 110° C. for 1.5 h. Upon cooling, the mixture was concentrated in vacuo. The residue was diluted with EtOAc and sat'd NaHCO3 solution was added slowly while stirring. The pH of the aqueous phase was adjusted to ˜8 by addition of sat'd K2CO3 solution. The phases were separated and the aqueous phase was extracted twice with EtOAc. The combined organic phases were washed with sat'd brine, dried (Na2SO4), and concentrated in vacuo. The residue was purified by flash chromatography (0-50% EtOAc-hexanes gradient) to afford the title compound as a light yellow solid (2.01 g, 59% yield): MS (ES) m/z 274 and 276 (M+1 Br isotopes).
Name
5-bromo-N′-(chloroacetyl)-3-pyridinecarbohydrazide
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:10][NH:11][C:12](=[O:15])[CH2:13][Cl:14])=O)[CH:5]=[N:6][CH:7]=1>O=P(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]2[O:15][C:12]([CH2:13][Cl:14])=[N:11][N:10]=2)[CH:3]=1

Inputs

Step One
Name
5-bromo-N′-(chloroacetyl)-3-pyridinecarbohydrazide
Quantity
3.65 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(=O)NNC(CCl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
ADDITION
Type
ADDITION
Details
was added slowly
ADDITION
Type
ADDITION
Details
The pH of the aqueous phase was adjusted to ˜8 by addition of sat'd K2CO3 solution
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with sat'd brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0-50% EtOAc-hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C=1OC(=NN1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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